6-Ethoxyquinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIECPAIJDHEXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352224 | |
| Record name | 6-ethoxyquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303121-11-1 | |
| Record name | 6-Ethoxy-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303121-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-ethoxyquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 303121-11-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Ethoxyquinolin 4 Ol and Its Analogs
Classical and Modern Approaches to Quinoline (B57606) Ring System Construction
The formation of the quinoline ring is a cornerstone of heterocyclic chemistry, with numerous named reactions developed over the past century. These methods can be broadly categorized into those involving intramolecular cyclizations and those based on condensation reactions.
Intramolecular cyclization reactions are a powerful tool for constructing the quinoline scaffold, often proceeding through the formation of a key carbon-carbon or carbon-nitrogen bond on a pre-functionalized aromatic precursor.
Thermal and Acid-Catalyzed Cyclizations: A primary route involves the thermal cyclization of anilinomethylenemalonates, which are intermediates in the Gould-Jacobs reaction. wikipedia.orgd-nb.info This electrocyclization occurs at high temperatures and is believed to proceed via a ketene (B1206846) intermediate. d-nb.info Similarly, the Conrad-Limpach synthesis involves the high-temperature cyclization of an alkyl β-arylaminocrotonate intermediate to form the 4-quinolone ring system. wikipedia.orgsynarchive.com This annulation step is often the rate-determining step and requires significant thermal energy (e.g., ~250 °C) to overcome the aromaticity of the phenyl ring. wikipedia.orgnih.gov
Metal-Promoted Cyclizations: Modern approaches have utilized transition metals to facilitate cyclization under milder conditions. Iron(III)-promoted linear intramolecular cascade cyclization of 1,3-diyne and 1,3,5-triyne has been used to construct fused quinoline-based heteroacenes. Current time information in Bangalore, IN. Palladium-catalyzed intramolecular 6-endo imidoylative cyclization of o-alkenyl aryl isocyanides provides an efficient route to continuously substituted quinoline derivatives. rsc.org Another modern strategy involves the catalytic reductive cyclization of precursors like 1-(4,5-diethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one using a palladium on carbon (Pd/C) catalyst, which directly forms the 4-hydroxyquinoline (B1666331) core.
Condensation reactions are the most traditional and widely used methods for quinoline synthesis, typically involving the reaction of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent.
Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org For the synthesis of 6-Ethoxyquinolin-4-ol, 4-ethoxyaniline would be reacted with a β-ketoester such as ethyl acetoacetate. The reaction is typically biphasic; an initial condensation at moderate temperatures forms a Schiff base (an enamine), which is then cyclized at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.com
Gould-Jacobs Reaction: This method provides a route to 4-hydroxyquinoline-3-carboxylic acids, which can then be decarboxylated. wikipedia.orgwikidoc.org The reaction begins with the condensation of an aniline, such as 4-ethoxyaniline, with diethyl ethoxymethylenemalonate. wikipedia.orgdrugfuture.com The resulting anilidomethylenemalonate intermediate undergoes thermal cyclization to form an ethyl 4-hydroxyquinoline-3-carboxylate, which upon saponification and subsequent decarboxylation yields the 4-hydroxyquinoline. wikipedia.orgwikidoc.org
Other Classical Methods: Several other named reactions are fundamental to quinoline synthesis, including the Combes synthesis (condensation of anilines with 1,3-dicarbonyls followed by acid-catalyzed cyclization) and the Friedlander synthesis (condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl). nih.govresearchgate.net
Regioselective Introduction and Functionalization of the Ethoxy Group
The placement of the ethoxy group at the C-6 position of the quinoline ring is determined by the choice of the starting aniline derivative. The most direct method for synthesizing this compound is to begin with an aniline that already contains an ethoxy group at the para-position.
The use of 4-ethoxyaniline (p-phenetidine) as the starting material in classical condensation reactions such as the Conrad-Limpach or Gould-Jacobs reactions ensures the regioselective formation of the 6-ethoxy substituted quinoline ring. wikipedia.orgwikipedia.org In these syntheses, the aniline nitrogen and the benzene (B151609) ring become part of the newly formed quinoline, and the position of the substituent on the aniline ring is maintained in the final product.
A more modern approach involves a catalytic reductive cyclization. For instance, a patented method describes the hydrogenation of 1-(4,5-diethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one over a palladium catalyst to directly form a 4-hydroxy-6,7-diethoxyquinoline. A similar strategy could be envisioned for this compound starting from a corresponding mono-ethoxy nitro precursor.
Strategies for Installing and Modifying the 4-Hydroxyl Functionality
The 4-hydroxyl group (or its 4-oxo tautomer) is a defining feature of the target molecule and is typically installed directly during the ring-forming reaction.
Direct Installation: The Conrad-Limpach and Gould-Jacobs reactions are the principal methods for the direct synthesis of 4-hydroxyquinolines. wikipedia.orgdrugfuture.com The mechanism of the Conrad-Limpach synthesis involves the cyclization of a Schiff base intermediate, followed by elimination of an alcohol and tautomerization to yield the stable 4-quinolone product. wikipedia.org The Gould-Jacobs reaction proceeds through a similar thermal cyclization and subsequent hydrolysis/decarboxylation to arrive at the 4-hydroxyquinoline structure. wikipedia.org These methods inherently produce the desired 4-hydroxyl functionality.
Modification of the 4-Hydroxyl Group: Once installed, the 4-hydroxyl group can be a handle for further functionalization. A common and synthetically important modification is its conversion to a 4-chloro group. This is typically achieved by treating the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a key step in the synthesis of many quinoline-based pharmaceuticals, as the 4-chloro substituent is a versatile leaving group for subsequent nucleophilic substitution reactions.
Optimization of Synthetic Routes for Scalability and Efficiency
Transitioning a synthetic route from laboratory scale to industrial production requires significant optimization for efficiency, cost-effectiveness, and safety.
Solvent and Temperature Optimization: The high temperatures required for the cyclization step in the Conrad-Limpach synthesis are a major challenge for scalability. wikipedia.org Research has focused on finding suitable high-boiling, inert solvents to improve yields and facilitate the reaction on a larger scale. A study on the synthesis of a 4-hydroxyquinolone derivative identified inexpensive solvents like 1,2,4-trichlorobenzene (B33124) and 2-nitrotoluene (B74249) as useful alternatives to traditional solvents like Dowtherm A, which can be difficult to recover. nih.govresearchgate.net
Process Intensification: Microwave-assisted synthesis has emerged as a powerful tool for improving efficiency. In the Gould-Jacobs reaction, heating with microwaves to temperatures of 250-300 °C can dramatically reduce reaction times from hours to minutes and improve isolated yields. ablelab.eu Continuous flow processing is another modern technique that offers enhanced safety, efficiency, and scalability for hazardous or high-temperature reactions. d-nb.info
Catalytic and Large-Scale Methods: Patented processes highlight modern advancements for large-scale synthesis. A catalytic hydrogenation method for reductive cyclization avoids toxic iron-based reductants and achieves high yields (85%) at moderate temperatures (50–60°C). Reports on the multikilogram scale synthesis of related quinolone and naphthyridine structures underscore the challenges of purification and isolation of often insoluble products in large quantities, a key consideration for scalability. researchgate.net
Table 1: Comparison of Heating Methods for Gould-Jacobs Reaction An illustrative example based on data for a similar reaction.
| Entry | Temperature (°C) | Time (min) | Heating Method | Isolated Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 250 | 5 | Microwave | 1 | ablelab.eu |
| 2 | 300 | 1 | Microwave | 37 | ablelab.eu |
| 3 | 250 | 10 | Microwave | 10 | ablelab.eu |
| 4 | 300 | 10 | Microwave | 28 | ablelab.eu |
| 5 | 300 | 5 | Microwave | 47 | ablelab.eu |
Exploration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. There is a growing focus on developing more sustainable methods for quinoline synthesis.
Green Solvents and Catalysts: Significant efforts have been made to replace hazardous solvents and catalysts. One-pot, three-component reactions in environmentally benign solvents like water or ethanol (B145695) have been developed. rsc.org A microwave-assisted, catalyst-free synthesis of 4-hydroxyquinolines has been reported in an aqueous medium, offering excellent yields and a scalable, green protocol. rsc.org
Atom Economy and Alternative Reagents: Researchers are exploring reactions with high atom economy. A novel method for synthesizing 4-hydroxyquinoline-2(1H)-ones utilizes carbon dioxide, an abundant and renewable C1 source, in a silver-catalyzed reaction with 2-alkynylanilines under mild conditions. researchgate.net Nanocatalysts are also being employed to facilitate quinoline synthesis under greener conditions, often allowing for lower reaction temperatures, shorter times, and easier catalyst recovery.
Role of this compound as a Key Intermediate in Complex Molecule Synthesis
Quinoline-4-ol derivatives, such as this compound and its analogs, are valuable building blocks in the synthesis of complex molecules, particularly for active pharmaceutical ingredients (APIs). Their rigid heterocyclic structure serves as a scaffold that can be chemically modified to interact with specific biological targets.
A prominent example is the role of the analog 6,7-dimethoxyquinolin-4-ol (B79426) as a key intermediate in the synthesis of the anticancer drug Cabozantinib. researchgate.net The preparation of this crucial intermediate is a focal point for process optimization to ensure an efficient supply for the multi-step synthesis of the final drug. researchgate.net
The broader quinoline class is central to the synthesis of numerous pharmaceuticals. For instance, the antimalarial drug Hydroxychloroquine is synthesized from a related quinoline intermediate, 4,7-dichloroquinoline (B193633). beilstein-journals.org The synthesis involves the reaction of 4,7-dichloroquinoline with 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one in a process that has been optimized for continuous-flow manufacturing, improving upon traditional batch processes. beilstein-journals.org
Furthermore, the quinoline scaffold is actively being used to develop new therapeutic agents. In a search for new antimycobacterial compounds, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized. nih.gov This work demonstrates the utility of the quinoline core as a starting point for creating novel, more complex structures with potential biological activity. Several of the synthesized compounds showed moderate to good antitubercular activity against Mycobacterium tuberculosis. nih.gov These examples underscore the strategic importance of quinoline-4-ol intermediates in the pipeline for both established and developmental drugs.
| Quinoline Intermediate | Complex Molecule Synthesized | Therapeutic Area/Application | Reference |
|---|---|---|---|
| 6,7-Dimethoxyquinolin-4-ol | Cabozantinib | Oncology (Antineoplastic) | researchgate.net |
| 4,7-Dichloroquinoline | Hydroxychloroquine | Antimalarial, Anti-inflammatory | beilstein-journals.org |
| 6-Substituted-4-quinoline carboxylic acid derivatives | (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Antimycobacterial Drug Discovery | nih.gov |
Chemical Reactivity and Derivatization Strategies of 6 Ethoxyquinolin 4 Ol
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core.uomustansiriyah.edu.iqtotal-synthesis.com
The quinoline ring system is susceptible to electrophilic aromatic substitution, a fundamental reaction class in which an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The rate and regioselectivity of these substitutions on 6-ethoxyquinolin-4-ol are significantly influenced by the existing substituents. The ethoxy group at the 6-position is an electron-donating group, which activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. total-synthesis.com Conversely, the quinoline nitrogen and the carbonyl group at the 4-position (in its keto tautomer) are electron-withdrawing, deactivating the ring. The interplay of these activating and deactivating effects directs incoming electrophiles to specific positions on the quinoline core.
Halogenation Reactions (e.g., Bromination to 3-Bromo-6-ethoxyquinolin-4-ol).achmem.com
Halogenation, a common electrophilic aromatic substitution, can be performed on this compound. For instance, bromination of this compound can yield 3-bromo-6-ethoxyquinolin-4-ol. achmem.com The electron-donating ethoxy group and the hydroxyl group (in the enol tautomer) activate the ring, while the nitrogen atom deactivates it. The position of bromination at the 3-position is consistent with the directing effects of the hydroxyl/keto group at position 4, which strongly activates the adjacent C-3 position.
A related compound, 3-chloro-6-methoxyquinolin-4-ol, has demonstrated notable cytotoxicity against resistant cancer cells. This suggests that halogenation at the 3-position can be a strategic modification to enhance the biological activity of quinoline derivatives.
Nucleophilic Reactions at the 4-Position and other Electrophilic Sites.wikipedia.orgpressbooks.pub
The 4-position of the quinoline ring in this compound, particularly when the hydroxyl group is converted to a better leaving group, is susceptible to nucleophilic attack. This allows for the introduction of a wide range of functionalities. The general principle of nucleophilic substitution involves the replacement of a leaving group by a nucleophile. byjus.com
For instance, the chlorine atom at the 4-position of the related compound 4-chloro-6-ethoxyquinoline (B10680) can be readily displaced by various nucleophiles. This highlights the potential for this compound to be converted to a 4-halo derivative, which can then undergo nucleophilic substitution to introduce diverse substituents. The reactivity of aryl halides in nucleophilic aromatic substitution is often enhanced by the presence of electron-withdrawing groups on the ring. pressbooks.pub
Transformations of the 4-Hydroxyl Group.benchchem.com
The 4-hydroxyl group of this compound is a key functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives.
Etherification and Esterification Reactions.byjus.com
The hydroxyl group can undergo etherification, the formation of an ether linkage (R-O-R'), and esterification, the formation of an ester linkage (R-CO-OR'). byjus.com Etherification can be achieved by reacting this compound with an alkyl halide in the presence of a base. For example, the related 2-chloroquinolin-6-ol (B1260770) can be reacted with 2-bromoethanol (B42945) in the presence of cesium carbonate to yield the corresponding ether. nih.gov
Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst. byjus.comyoutube.com These reactions allow for the introduction of various alkyl or acyl groups at the 4-position, which can significantly alter the molecule's physical and biological properties.
Oxidation and Reduction Pathways.wikipedia.orgncert.nic.in
The quinoline ring system can undergo both oxidation and reduction reactions. wikipedia.orgncert.nic.in Oxidation can lead to the formation of N-oxides, while reduction can yield dihydroquinolines. The specific outcome of these reactions depends on the reagents and conditions employed. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, while reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) are frequently used. These transformations can be used to modulate the electronic properties and three-dimensional structure of the quinoline scaffold.
Modifications and Cleavage of the Ethoxy Moiety
The ethoxy group at the 6-position of the quinoline ring is a key functional handle that can be modified or cleaved to generate derivatives with altered properties. The primary reaction involving this moiety is O-dealkylation, which converts the ethoxy group into a hydroxyl group, yielding 6-hydroxyquinolin-4-ol.
O-Dealkylation: The cleavage of the ether linkage in alkoxyquinolines is a well-documented transformation. This can be achieved through various chemical methods, typically involving strong acids or Lewis acids. In biological systems, this transformation is often mediated by cytochrome P450 enzymes. nih.govnih.gov While specific studies on this compound are not prevalent, the O-dealkylation of related alkoxyquinoline and alkoxyresorufin compounds is extensively studied. nih.govnih.gov For instance, human hepatic and placental microsomes are known to catalyze the O-dealkylation of various 7-alkoxyquinoline derivatives. nih.gov
Pyrolytic Elimination: Computational studies on the thermal decomposition of ethoxyquinolines reveal that a primary pathway involves the pyrolytic elimination of ethylene. researchgate.net This process leads to the formation of the corresponding quinolinol. The reaction proceeds through a six-membered transition state, which is energetically more favorable than other decomposition pathways. researchgate.net This unimolecular decomposition demonstrates the lability of the ethoxy group under high-temperature conditions. researchgate.net
A summary of potential cleavage reactions is presented below.
Table 1: Representative Reactions of the Ethoxy Moiety
| Reaction Type | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| O-Dealkylation | Strong acid (e.g., HBr, HI); or Lewis acid (e.g., BBr₃) | 6-Hydroxyquinolin-4-ol | Standard method for cleaving aryl ethers. |
| Enzymatic Dealkylation | Cytochrome P450 enzymes | 6-Hydroxyquinolin-4-ol | A common metabolic pathway for alkoxy-substituted heterocycles. nih.govnih.gov |
| Pyrolytic Elimination | High Temperature (Pyrolysis) | 6-Hydroxyquinolin-4-ol + Ethylene | Decomposition occurs via a six-membered transition state. researchgate.net |
Reactions with Organometallic Reagents for Further Functionalization
Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles and strong bases used to form new carbon-carbon bonds. libretexts.orglibretexts.org Their reaction with this compound can be complex due to the multiple reactive sites on the molecule, including the acidic N-H/O-H proton, the carbonyl group of the quinolone tautomer, and the potential for reactions at the aromatic ring.
Organolithium reagents are known to react with carbonyl compounds to produce alcohols upon hydrolysis. masterorganicchemistry.comdalalinstitute.com Given the keto-enol tautomerism of this compound, organolithium compounds could potentially add to the C4-carbonyl group of the 6-ethoxy-1H-quinolin-4-one form. However, the presence of the acidic proton (at N1 or O4) is a limiting factor, as these reagents will preferentially act as a base, deprotonating the molecule rather than acting as a nucleophile. libretexts.org This initial deprotonation could, however, be used strategically. For instance, dilithiation of related bromodihydroquinolines has been used to introduce other functional groups. researchgate.net
Grignard reagents (RMgX) also react with ketones to yield tertiary alcohols after acidic workup. libretexts.orgmasterorganicchemistry.comchemguide.co.uk Similar to organolithium reagents, their utility as nucleophiles with this compound would be hampered by their basicity. libretexts.orglibretexts.org The initial reaction would likely be the deprotonation of the most acidic proton. Subsequent nucleophilic addition to the carbonyl would require a second equivalent of the Grignard reagent. The ether linkage of the ethoxy group is generally stable to organolithium and Grignard reagents. uniurb.it
Strategic functionalization using organometallic reagents would likely require a protection strategy for the acidic proton or the use of directed metalation techniques to achieve regioselective addition or substitution.
Table 2: Potential Reactions with Organometallic Reagents
| Reagent Type | Potential Reaction Pathway | Resulting Structure (Post-Workup) | Challenges |
|---|---|---|---|
| Organolithium (RLi) | 1. Deprotonation (N-H/O-H) 2. Nucleophilic addition at C4 | 4-Alkyl-6-ethoxyquinolin-4-ol | The strong basicity of RLi favors deprotonation over nucleophilic attack. libretexts.orgdalalinstitute.com |
| Grignard Reagent (RMgX) | 1. Deprotonation (N-H/O-H) 2. Nucleophilic addition at C4 | 4-Alkyl-6-ethoxyquinolin-4-ol | Basicity competes with nucleophilicity; self-reaction is possible if the substrate has a halide. libretexts.orgmasterorganicchemistry.com |
Annulation Reactions Leading to Fused Heterocyclic Systems
Annulation reactions are a powerful tool for constructing fused ring systems, which are prevalent in medicinal chemistry and materials science. sioc-journal.cnwiley.com The 4-quinolone scaffold, present in this compound, is an excellent substrate for such transformations, leading to the synthesis of diverse fused heterocyclic structures. rsc.orgresearchgate.net These reactions often involve the formation of new rings fused to the quinolone core.
Various catalytic systems have been developed to facilitate these annulations. For example:
Palladium-Catalyzed Annulation: Carbonylative Sonogashira annulation sequences involving substituted 2-iodoanilines and acetylenes, catalyzed by palladium complexes, are used to construct the 4-quinolone core itself. researchgate.netsci-hub.st Modifications of this chemistry on pre-formed quinolones can lead to further annulation.
Rhodium-Catalyzed Annulation: Rh(III)-catalyzed [3+3] annulation reactions of N-nitrosoanilines with cyclopropenones have been reported for the synthesis of functionalized 4-quinolones. rsc.org
Copper-Catalyzed Annulation: Copper catalysts have been used in the furo-annulation of 4-hydroxy-2-oxoquinoline derivatives, suggesting that similar strategies could be applied to 4-quinolones to generate fused furan (B31954) rings. preprints.org
These methodologies allow for the construction of complex polycyclic systems by building upon the quinolone framework. nih.govbeilstein-journals.org The presence of the ethoxy group on the benzo portion of the quinolone ring can influence the regioselectivity and reactivity of these annulation reactions.
Table 3: Examples of Annulation Strategies for 4-Quinolone Systems
| Annulation Type | Key Reagents | Catalyst | Fused Ring Formed | Reference |
|---|---|---|---|---|
| [3+3] Annulation | Cyclopropenones | Rh(III) complex | Fused six-membered ring | rsc.org |
| Carbonylative Sonogashira Annulation | Acetylenes, CO source | Pd-NHC catalyst | Fused aromatic systems (post-functionalization) | researchgate.netthieme-connect.com |
| Furo-annulation | Arylazirines | Cu(acac)₂ | Fused furan ring | preprints.org |
Design and Synthesis of Novel 6 Ethoxyquinolin 4 Ol Derivatives and Hybrid Compounds
Rational Design Based on Structure-Activity Relationship (SAR) Principles
The rational design of 6-ethoxyquinolin-4-ol derivatives is heavily guided by structure-activity relationship (SAR) principles. SAR studies are crucial in identifying the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the this compound scaffold and observing the resulting changes in activity, chemists can deduce which parts of the molecule are essential for its function.
For instance, in the broader class of quinoline (B57606) and quinazoline (B50416) derivatives, it has been observed that substitutions at various positions on the quinoline ring can significantly impact their interaction with biological targets. nih.govnih.gov Specifically for quinoline-3-carbonitriles, substitutions at the 6 and 7-positions have been shown to be critical for their activity as irreversible inhibitors of certain kinases. nih.gov While direct SAR studies on this compound are not extensively documented in the provided context, the principles from related structures guide the design process. The ethoxy group at the 6-position and the hydroxyl group at the 4-position are key starting points for modification. The design of new analogs often involves altering the substituents on the aniline (B41778) ring of 4-anilinoquinazoline derivatives, which can lead to significant differences in biological activity. nih.gov
Exploration of Structural Analogs with Varied Substituents
Building on SAR principles, the exploration of structural analogs of this compound with a variety of substituents is a primary strategy for discovering new compounds with improved properties. This involves the synthesis of a library of compounds where different chemical groups are introduced at various positions on the quinoline ring.
Development of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with dual or synergistic modes of action, or improved pharmacokinetic properties. The this compound scaffold is a valuable component in the creation of such hybrid molecules.
The conjugation of a quinoline moiety with a triazole ring has been a successful strategy in developing new anticancer agents. nih.gov Triazoles are known for their diverse biological activities and their ability to form stable linkers between different molecular fragments. The synthesis of quinoline-triazole hybrids can be achieved through "click" chemistry, a highly efficient and reliable set of reactions. nih.gov A general synthetic route involves the conversion of a precursor molecule to an azide, which is then reacted with an alkyne-containing partner to form the triazole ring. nih.gov In the context of this compound, this would involve preparing a derivative with either an azide or an alkyne functionality to enable its conjugation with a triazole-forming partner.
Table 1: Synthesis of Triazole-Substituted Quinazoline Hybrids This table is representative of a general synthetic approach for similar structures as no specific data for this compound was found.
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1 | Azide Formation | 4-nitro-benzylbromide, Sodium azide, THF-water |
| 2 | Triazole Formation | Substituted alkynes, "Click" conditions |
| 3 | Nitro Reduction | Fe/NH4Cl, Ethanol-water |
Oxadiazole rings are another important class of heterocycles used in medicinal chemistry. mdpi.com Hybrid molecules incorporating both quinoline and 1,3,4-oxadiazole moieties have been synthesized and evaluated for their biological activities. mdpi.com The synthesis of these hybrids typically involves the reaction of a hydrazide with a carboxylic acid, followed by cyclization to form the oxadiazole ring. nih.govinovatus.es For this compound, a derivative containing a carboxylic acid or hydrazide group would be a key intermediate for the synthesis of quinoline-oxadiazole hybrids.
Table 2: General Synthesis of 1,3,4-Oxadiazole Hybrids This table illustrates a common synthetic pathway for oxadiazole hybrids.
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Hydrazide Formation | Carboxylic acid, Hydrazine hydrate |
| 2 | Condensation | Hydrazide, Activated carboxylic acid (e.g., with CDI) |
The fusion or linking of a quinoline scaffold with a diazepine ring system can lead to novel chemical entities with unique three-dimensional structures and biological activities. The synthesis of benzodiazepine derivatives, a related class of diazepines, often involves intramolecular C-N bond coupling reactions. nih.gov While specific examples starting from this compound are not available, a plausible synthetic strategy could involve preparing a this compound derivative with an appropriate side chain that can undergo intramolecular cyclization to form the diazepine ring.
Prodrug Design Strategies for Enhanced Pharmacological Profiles
Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, instability, or a lack of target specificity. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. For this compound, the 4-hydroxyl group is a prime site for modification to create prodrugs. For example, ester or carbonate derivatives could be synthesized to improve lipophilicity and cell membrane permeability. These ester or carbonate groups would then be cleaved by esterases in the body to release the active this compound. While specific prodrugs of this compound are not detailed in the provided search results, the general principles of prodrug design are well-established and applicable.
Biological Activities and Pharmacological Potential of 6 Ethoxyquinolin 4 Ol Derivatives
Anticancer and Antiproliferative Activities
The quest for novel and effective anticancer agents has led to the investigation of various heterocyclic compounds, with quinoline (B57606) derivatives showing considerable promise. Research into 6-ethoxyquinolin-4-ol derivatives has revealed their potential to combat cancer through multiple mechanisms, including the inhibition of key signaling pathways, modulation of cell growth, and induction of programmed cell death.
Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, BRAFV600E)
Receptor tyrosine kinases (RTKs) are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The epidermal growth factor receptor (EGFR) and the BRAFV600E mutant protein are two well-established targets in cancer therapy. Certain quinazolinone-based compounds, a class of molecules structurally related to quinolinones, have been identified as dual inhibitors of both EGFR and BRAFV600E. For instance, a novel series of hybrid compounds incorporating quinazolin-4-one and 3-cyanopyridin-2-one structures demonstrated significant inhibitory activity against both EGFR and BRAFV600E. nih.gov Specifically, compounds within this series exhibited potent inhibition of both kinases, suggesting a potential therapeutic strategy for cancers driven by these pathways. nih.gov
Modulatory Effects on Cell Proliferation and Viability in Cancer Cell Lines
Numerous studies have documented the antiproliferative effects of quinoline and quinazolinone derivatives across a variety of cancer cell lines. While specific data for this compound derivatives is limited, the broader class of compounds provides a strong rationale for their investigation. For example, various quinoline-chalcone hybrids have shown moderate to good activity against breast (MCF-7), lung (A-549), and melanoma (A375) cancer cell lines. webofproceedings.org Other research on 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives also highlighted their antiproliferative effects, with some compounds showing particular potency against colon (HCT-116) and breast (MCF7, MDA-MB-435) cancer cells.
The antiproliferative activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth. The following table summarizes the antiproliferative activity of some quinazolinone derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 8 | Multiple | 1.20 - 1.80 |
| Compound 9 | Multiple | 1.20 - 1.80 |
| Compound 18 | Multiple | 1.20 - 1.80 |
| Compound 19 | Multiple | 1.20 - 1.80 |
Data adapted from a study on quinazolin-4-one/3-cyanopyridin-2-one hybrids. nih.gov
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Several quinoline and quinazolinone derivatives have been shown to exert their anticancer effects through this mechanism. mostwiedzy.plnih.gov For instance, certain tetrahydroquinolinone derivatives have been found to induce apoptosis in lung cancer cells through both intrinsic and extrinsic pathways. mostwiedzy.pl The induction of apoptosis is often preceded by cell cycle arrest at specific phases, thereby preventing cancer cell replication.
Studies have shown that some quinoline derivatives can cause cell cycle arrest at the G2/M phase, while others induce arrest at the S-phase or G0/G1 phase. mostwiedzy.plnih.gov This arrest is often mediated by the modulation of key cell cycle regulatory proteins. The following table provides examples of the effects of certain quinoline derivatives on the cell cycle.
| Compound Class | Cancer Cell Line | Effect on Cell Cycle |
| Tetrahydroquinolinone derivatives | A549 (Lung) | G2/M phase arrest |
| 5,7-dimethoxycoumarin | B16 and A375 (Melanoma) | G0/G1 phase arrest |
Role as Multi-Target Inhibitors in Oncology
The complexity of cancer has led to the development of multi-target inhibitors, which can simultaneously block multiple signaling pathways involved in tumor growth and survival. The quinazoline (B50416) scaffold has proven to be a versatile platform for the design of such agents. icm.edu.pl By targeting multiple kinases or cellular processes, these compounds can potentially overcome drug resistance and improve therapeutic outcomes. The development of dual EGFR and BRAFV600E inhibitors is a prime example of this strategy. nih.gov The ability of a single molecule to engage multiple oncogenic targets highlights the potential of this compound derivatives as a basis for the development of next-generation multi-targeted anticancer drugs.
Antimicrobial Activities
In addition to their anticancer properties, quinoline derivatives have a long history as effective antimicrobial agents. The emergence of antibiotic-resistant bacteria has created an urgent need for new classes of antibacterial drugs, and compounds based on the quinoline scaffold are being actively investigated to address this challenge.
Antibacterial Efficacy Against Pathogenic Strains
Research has demonstrated the potent antibacterial activity of various quinoline derivatives against a range of pathogenic bacteria. For example, 4H-4-oxoquinolizine derivatives have shown strong activity against both Gram-positive and Gram-negative bacteria, including strains resistant to fluoroquinolones. nih.gov These compounds have been particularly effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov
Derivatives of 8-hydroxyquinoline (B1678124) have also been identified as promising antibacterial agents, with activity against both extracellular and intracellular Gram-negative pathogens. nih.gov The following table summarizes the antibacterial activity of some quinoline derivatives against selected pathogenic strains.
| Compound Class | Pathogenic Strain(s) | Observed Activity |
| 4H-4-oxoquinolizine derivatives | Gram-positive and Gram-negative bacteria, including MRSA | Potent antibacterial activity |
| 8-hydroxyquinoline derivatives | Gram-negative pathogens (Yersinia pseudotuberculosis, Chlamydia trachomatis) | Inhibition of bacterial growth |
While specific studies on the antimicrobial efficacy of this compound derivatives are not extensively available, the established antibacterial profile of the broader quinoline class provides a strong foundation for their further investigation as potential treatments for bacterial infections.
Antifungal Spectrum and Potency
Quinoline derivatives have demonstrated notable antifungal properties against a range of fungal pathogens. While specific studies on this compound are limited, research on related quinoline and quinazoline compounds provides insight into their potential antifungal spectrum. For instance, 6-bromo-4-ethoxyethylthio quinazoline has shown high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net The mechanism of action for some quinazoline derivatives against fungi like Gibberella zeae involves the disruption of mycelial components. researchgate.net
Furthermore, studies on other heterocyclic compounds with structural similarities suggest that the presence and nature of substituents on the core ring system play a crucial role in determining the antifungal efficacy. For example, in a series of 6-alkyl-2,3,4,5-tetrahydropyridines, the antifungal activity was found to be dependent on the length of the C-6 alkyl chain, with longer chains (C14 to C18) exhibiting greater potency. nih.gov Specifically, 6-hexadecyl-2,3,4,5-tetrahydropyridine displayed minimum fungicidal concentrations (MFCs) of 3.8 µg/mL against Cryptococcus neoformans and 15.0 µg/mL against Candida albicans. nih.gov Similarly, certain 1,4-naphthoquinone (B94277) derivatives have shown potent antifungal activity, with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL. nih.gov
Table 1: Antifungal Activity of Related Heterocyclic Compounds
| Compound Class | Fungal Species | Activity Metric | Value |
|---|---|---|---|
| 6-bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | EC50 | 17.47 - 70.79 μg/mL researchgate.net |
| 6-hexadecyl-2,3,4,5-tetrahydropyridine | Cryptococcus neoformans | MFC | 3.8 μg/mL nih.gov |
| 6-hexadecyl-2,3,4,5-tetrahydropyridine | Candida albicans | MFC | 15.0 μg/mL nih.gov |
| 2,3-dibromonaphthalene-1,4-dione | Various fungi | MIC | 1.56 - 6.25 μg/mL nih.gov |
Anti-Virulence Mechanisms (e.g., Type III Secretion System Inhibition)
An emerging strategy to combat bacterial infections is to target virulence factors, such as the Type III Secretion System (T3SS), which is utilized by many Gram-negative pathogens to inject effector proteins into host cells. nih.govnih.gov Inhibiting the T3SS can disarm bacteria without killing them, which may reduce the selective pressure for developing resistance. nih.gov
While direct studies on this compound derivatives as T3SS inhibitors are not extensively documented, the broader class of quinoline and related heterocyclic compounds has been investigated for such activity. The chemical diversity among known T3SS inhibitors suggests that multiple components of the secretion system can be targeted. nih.govmdpi.com For example, certain acylated hydrazones of salicylaldehydes have been shown to specifically block the secretion of Yop effector proteins in Yersinia pseudotuberculosis. researchgate.net This indicates the potential for quinoline-based structures to be developed as inhibitors of this critical virulence factor. The inhibition of the T3SS allows the host immune system to more effectively clear the infection. nih.gov
Anti-Inflammatory Effects
Quinoline derivatives have been investigated for their anti-inflammatory properties. A synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, which shares structural elements with known anti-inflammatory drugs, demonstrated significant anti-inflammatory effects in a xylene-induced ear edema test in mice. nih.gov This compound was found to be more potent than diclofenac (B195802) in reducing edema. nih.gov The mechanism of action for some quinoline derivatives is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov
Similarly, a series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema method. nih.gov Several of these compounds exhibited significant anti-inflammatory activity at a dose of 20 mg/kg, comparable to the standard drug diclofenac sodium. nih.gov For instance, N-(4-hydroxyphenyl)-N-(4-oxo-3-phenyl-2-thioxo-3,4-dihydroquinazolin-1(2H)methyl)acetamide (PTQ01) showed excellent anti-inflammatory activity. nih.gov
Table 2: Anti-Inflammatory Activity of Quinoline and Related Derivatives
| Compound | Model | Effect |
|---|---|---|
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Xylene-induced ear edema (mice) | High anti-inflammatory effect, more potent than diclofenac nih.gov |
| N-(4-hydroxyphenyl)-N-(4-oxo-3-phenyl-2-thioxo-3,4-dihydroquinazolin-1(2H)methyl)acetamide (PTQ01) | Carrageenan-induced rat paw edema (rats) | Excellent anti-inflammatory activity nih.gov |
| Various 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives | Carrageenan-induced rat paw edema (rats) | Significant anti-inflammatory activity at 20 mg/kg nih.gov |
Antioxidant Properties and Reactive Oxygen Species Scavenging
Derivatives of quinoline have been shown to possess significant antioxidant and antiradical properties. nih.gov These compounds can act as scavengers of reactive oxygen species (ROS), which are implicated in a variety of diseases. nih.govnih.gov The antioxidant activity of alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids has been demonstrated, suggesting that the quinoline scaffold is a promising base for the development of antioxidants. nih.govresearchgate.net
The mechanism of antioxidant action can involve the donation of a hydrogen atom to free radicals, thereby neutralizing them. Ethoxyquin, a related dihydroquinoline derivative, is a potent inhibitor of lipid peroxidation. sigmaaldrich.com The antioxidant efficacy of flavonoids, which share some structural features with quinoline derivatives, is often attributed to the presence and arrangement of hydroxyl groups that can scavenge free radicals. mdpi.com Compounds containing a catechol (ortho-dihydroxy) group often exhibit high antioxidant activity. mdpi.com
Table 3: Antioxidant Activity of Selected Compounds
| Compound/Class | Assay/Model | Finding |
|---|---|---|
| Alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids | Virtual screening and biological activity determination | Pronounced antiradical and antioxidant effects nih.gov |
| Ethoxyquin | Azo-initiated peroxidation of linoleic acid | Efficient inhibitor of peroxidation, comparable to α-tocopherol sigmaaldrich.com |
| Flavonoids with catechol group | Various antioxidant assays | Most effective antioxidant activity mdpi.com |
Neuroprotective Applications
Quinoxaline derivatives, which are structurally related to quinolines, have been investigated for their neuroprotective effects in models of Parkinson's disease. nih.gov These compounds have shown the ability to protect dopaminergic neurons from degeneration. nih.gov One such derivative, 4c (PAQ), was found to attenuate neurodegeneration in a mouse model of Parkinson's, with its mechanism partially attributed to the activation of ryanodine (B192298) receptor channels in the endoplasmic reticulum. nih.gov
The neuroprotective potential of quinoline derivatives is also linked to their antioxidant properties, as oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. mdpi.com By scavenging reactive oxygen species, these compounds can help protect neurons from oxidative damage. mdpi.com Furthermore, some quinoline derivatives have been computationally designed to act as multifunctional antioxidants with potential neuroprotective activity by inhibiting enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.com
Other Biological Effects (e.g., Hypotensive, Analgesic)
Beyond the activities mentioned above, quinoline and its derivatives have been explored for other pharmacological effects, including analgesic and hypotensive properties.
Analgesic Effects: Several studies have highlighted the pain-relieving potential of compounds containing a quinoline or related heterocyclic core. For example, certain 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives showed significant analgesic activity in Eddy's hot plate method, with some compounds being comparable to the standard drug pentazocine. nih.gov The GABA mimetic THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) has also been shown to be an effective analgesic agent in the mouse hot plate assay, suggesting that modulation of GABAergic pathways by heterocyclic compounds can lead to analgesia. nih.gov
Hypotensive Effects: While direct evidence for the hypotensive effects of this compound derivatives is limited, related dihydropyridine (B1217469) derivatives are well-known for their blood pressure-lowering effects. nih.gov These compounds act as calcium channel blockers, leading to vasodilation and a subsequent reduction in blood pressure. nih.gov For example, nisoldipine, nitrendipine, and nicardipine (B1678738) have demonstrated stronger hypotensive effects in spontaneously hypertensive rats compared to normotensive rats. nih.gov The structural and electronic properties of the quinoline ring could potentially be harnessed to design novel hypotensive agents.
Agricultural Applications as Fungicides or Insecticides of this compound Derivatives
While specific research on the agricultural applications of this compound derivatives as fungicides or insecticides is not extensively documented in publicly available scientific literature, the broader class of quinoline and quinolin-4-ol derivatives has been the subject of significant investigation for their potential in crop protection. These studies reveal that the quinoline scaffold is a promising platform for the development of novel agrochemicals.
Research into various analogs of quinolin-4-ol has demonstrated notable fungicidal and insecticidal activities against a range of agricultural pests and pathogens. These findings suggest the potential for future development of derivatives, possibly including those with an ethoxy group at the 6-position, as effective agricultural agents.
Fungicidal Potential of Quinolin-4-ol Derivatives
Several studies have highlighted the antifungal properties of quinolin-4-ol derivatives against significant plant pathogens. For instance, a study focused on the structural simplification of quinine (B1679958) led to the investigation of 2,8-bis(trifluoromethyl)-4-quinolinol derivatives. One of the synthesized compounds, Ac12 , exhibited potent activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values of 0.52 and 0.50 μg/mL, respectively. This activity was found to be more potent than the lead compound and the commercial fungicide 8-hydroxyquinoline. acs.orgnih.gov Further investigation into the mechanism of action of Ac12 suggested that it may disrupt the cell membrane of the fungi, leading to increased permeability and release of cellular contents. acs.orgnih.gov
In another study, a series of new fluorinated quinoline analogs were synthesized and tested for their antifungal activity. Several of these compounds, which are derivatives of 8-fluoro-2,3-dimethylquinolin-4-ol, showed significant inhibition of various phytopathogenic fungi at a concentration of 50 μg/mL. mdpi.comnih.gov For example, compounds 2b, 2e, 2f, 2k, and 2n exhibited over 80% inhibition against S. sclerotiorum, while compound 2g showed 80.8% activity against Rhizoctonia solani. mdpi.comnih.gov
Additionally, research on chlorinated quinolines has indicated their potential as fungicides. Derivatives modified with hydrazone moieties were found to be effective against Fusarium oxysporum. nih.govresearchgate.net
Table 1: Fungicidal Activity of Selected Quinolin-4-ol Derivatives
| Compound | Target Fungi | Efficacy (EC50 in μg/mL) | Reference |
| Ac12 | Sclerotinia sclerotiorum | 0.52 | acs.orgnih.gov |
| Ac12 | Botrytis cinerea | 0.50 | acs.orgnih.gov |
Table 2: In Vitro Antifungal Activity of Fluorinated Quinoline Analogs (at 50 μg/mL)
| Compound | Target Fungi | Inhibition Rate (%) | Reference |
| 2b | Sclerotinia sclerotiorum | >80 | mdpi.comnih.gov |
| 2e | Sclerotinia sclerotiorum | >80 | mdpi.comnih.gov |
| 2f | Sclerotinia sclerotiorum | >80 | mdpi.comnih.gov |
| 2k | Sclerotinia sclerotiorum | >80 | mdpi.comnih.gov |
| 2n | Sclerotinia sclerotiorum | >80 | mdpi.comnih.gov |
| 2g | Rhizoctonia solani | 80.8 | mdpi.comnih.gov |
Insecticidal Potential of Quinoline Derivatives
The quinoline framework has also been explored for its insecticidal properties. In a study involving the synthesis of various quinoline derivatives, those modified with pyrazoles and pyrazines demonstrated moderate insecticidal activity against the red palm weevil (Rhynchophorus ferrugineus), a significant pest of palm trees. nih.govresearchgate.net Another study focused on new quinoline derivatives containing a perfluoropropanyl moiety, with compound 4e showing good insecticidal activity against Plutella xylostella and Mythimna separata at a concentration of 100 mg/L. researchgate.net
These findings underscore the versatility of the quinoline scaffold in developing agrochemicals with diverse modes of action. While direct evidence for the agricultural use of this compound derivatives is currently lacking, the promising results from related quinolin-4-ol compounds provide a strong rationale for their future investigation in the search for new and effective fungicides and insecticides.
Mechanistic Investigations of Biological Action
Identification and Validation of Molecular Targets
No molecular targets for 6-ethoxyquinolin-4-ol have been identified or validated in published research.
Elucidation of Ligand-Receptor Binding Modes and Key Interactions
There are no studies available that elucidate the binding modes or key molecular interactions between this compound and any biological receptor or enzyme.
Analysis of Downstream Signaling Pathway Modulation
Without identified molecular targets, there is no information on the modulation of any downstream signaling pathways by this compound.
Investigation of Cellular Permeability and Intracellular Localization
Specific data on the cellular permeability and intracellular localization of this compound is not available.
Structure-Mechanism Relationships
No structure-mechanism relationship studies have been conducted specifically for this compound.
Computational Chemistry and Molecular Modeling of 6 Ethoxyquinolin 4 Ol and Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. dergipark.org.tr These methods allow for a detailed analysis of the molecule's fundamental properties from first principles.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the energy of the structure to find its ground-state equilibrium geometry. For 6-Ethoxyquinolin-4-ol, this involves calculating key structural parameters.
Conformational analysis further explores the different spatial arrangements of the molecule, particularly concerning the flexible ethoxy group, to identify the most energetically favorable conformer. Studies on similar quinoline (B57606) derivatives utilize methods like DFT with basis sets such as B3LYP/6-311++G(d,p) to achieve a stable molecular geometry. dergipark.org.tr
Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical, representative data for the optimized geometry of the quinoline core.
| Parameter | Bond/Angle | Value |
| Bond Length | C2-N1 | 1.37 Å |
| C4-C4a | 1.42 Å | |
| C6-O | 1.36 Å | |
| C4-O | 1.35 Å | |
| Bond Angle | C2-N1-C8a | 117.5° |
| C3-C4-C4a | 119.8° | |
| N1-C2-C3 | 123.0° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized primarily on the quinolinol ring system, particularly the electron-rich oxygen and nitrogen atoms, while the LUMO would be distributed across the aromatic system. researchgate.net
Table 2: Frontier Molecular Orbital Properties This table contains representative theoretical values.
| Parameter | Energy (eV) |
| EHOMO | -6.20 |
| ELUMO | -1.85 |
| Energy Gap (ΔE) | 4.35 |
Calculation of Global Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity)
Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. arxiv.org
These descriptors are crucial for comparing the reactivity of different this compound derivatives.
Table 3: Global Reactivity Descriptors Calculated from the representative values in Table 2.
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.025 |
| Chemical Hardness (η) | 2.175 |
| Electrophilicity Index (ω) | 3.72 |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. chemrxiv.orgthaiscience.info
Red regions indicate negative electrostatic potential, highlighting electron-rich areas that are prone to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the hydroxyl and ethoxy groups, as well as the nitrogen atom.
Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.
Green regions represent neutral or non-polar areas.
The MEP surface provides a clear picture of the molecule's reactivity landscape. chemrxiv.org
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govredalyc.org This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound derivatives, docking simulations can identify potential protein targets and predict the binding affinity and interaction patterns.
Docking simulations provide detailed insights into the non-covalent interactions that stabilize the protein-ligand complex. These interactions are crucial for binding affinity and specificity. Key interactions for quinoline-based compounds often include:
Hydrogen Bonds : The hydroxyl group and the quinoline nitrogen of this compound can act as hydrogen bond donors and acceptors, respectively, forming critical interactions with amino acid residues like lysine (B10760008) or methionine in a protein's active site. biorxiv.orgresearchgate.net
Hydrophobic Interactions : The aromatic quinoline ring and the ethyl group can engage in hydrophobic interactions with non-polar amino acid residues.
Pi-Stacking Interactions : The planar aromatic ring system can form π-π stacking or T-shaped interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
By analyzing these interactions, researchers can identify "binding hotspots"—key residues within the protein's active site that are essential for ligand recognition and binding. nih.gov This knowledge is vital for the rational design of more potent and selective derivatives.
Table 4: Potential Protein-Ligand Interactions for this compound This table illustrates hypothetical interactions with amino acid residues in a target protein's active site.
| Interaction Type | Ligand Group | Potential Amino Acid Residue |
| Hydrogen Bond | 4-hydroxyl group (donor) | Asp, Glu |
| Hydrogen Bond | Quinoline Nitrogen (acceptor) | Lys, Met |
| Hydrophobic | Ethoxy group | Val, Leu, Ile |
| π-π Stacking | Quinoline ring system | Phe, Tyr, Trp |
Correlation with Experimental Biological Activity (e.g., IC50 values)
Computational studies on quinoline derivatives often aim to establish a correlation between calculated binding affinities and experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). For instance, in a study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives, which are structurally related to this compound, induced-fit docking (IFD) was used to predict the binding modes of these compounds within the active site of the PI3Kα enzyme. The results of these computational predictions were then compared with their in vitro antiproliferative activity against cancer cell lines. mdpi.com
This correlation is crucial for validating the computational model. A strong correlation suggests that the model can be reliably used to predict the activity of new, unsynthesized derivatives. For example, a study on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents developed a robust Quantitative Structure-Activity Relationship (QSAR) model that could predict the antiplasmodium activities of the compounds. The predictive power of this model was confirmed by its high correlation coefficient. nih.gov
The following interactive table presents data from a study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives, illustrating the kind of experimental data that is correlated with computational models. mdpi.com
Inhibitory Activity of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide Derivatives
| Compound | IC50 Caco-2 (µM) | IC50 HCT-116 (µM) |
|---|---|---|
| Compound 8 | 98 | 337 |
| Compound 16 | 13 | 240.2 |
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational changes, stability of ligand-protein complexes, and the nature of intermolecular interactions. In the context of quinoline derivatives, MD simulations have been employed to assess their potential as enzyme inhibitors. researchgate.netnih.gov
For example, a study on various quinoline derivatives as potential inhibitors of the acetylcholinesterase enzyme utilized MD simulations to investigate their dynamic behavior within the enzyme's active site. researchgate.netnih.gov The simulations helped in identifying key intermolecular interactions and in calculating binding energies to predict the most promising candidates. researchgate.netnih.gov Such studies on related quinoline scaffolds can inform the potential conformational dynamics and stability of this compound derivatives when interacting with a biological target. The stability of the ligand-protein complex throughout the simulation is a key indicator of potential inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This method is instrumental in lead optimization, as it can predict the activity of novel derivatives and guide the design of more potent compounds.
For 2,4-disubstituted 6-fluoroquinoline (B108479) derivatives, a QSAR model was developed that successfully related their chemical structures to their antiplasmodium activities. The model highlighted the importance of specific physicochemical properties, such as topological and 3D descriptors, in determining the biological activity. nih.gov The statistical robustness of the QSAR model is critical, and is often evaluated using parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). nih.gov
A highly predictive QSAR model can be used to screen a virtual library of this compound derivatives to identify the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.
Advanced Spectroscopic and Analytical Characterization of 6 Ethoxyquinolin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
The ethoxy group would exhibit a characteristic triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂–). The aromatic protons on the quinoline (B57606) ring system would appear in the downfield region, with their specific chemical shifts and coupling constants being dependent on their substitution pattern. The hydroxyl proton (–OH) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "6-Ethoxyquinolin-4-ol" would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbons of the aromatic quinoline core would resonate at lower field compared to the aliphatic carbons of the ethoxy group.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural assignments. COSY spectra reveal proton-proton coupling networks, helping to connect adjacent protons within the molecule. HSQC spectra correlate proton signals with their directly attached carbon signals, providing definitive C-H connectivity.
Table 8.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 7.8 - 8.2 | C2: 140 - 145 |
| H3 | 6.0 - 6.4 | C3: 105 - 110 |
| H5 | 7.2 - 7.6 | C4: 175 - 180 |
| H7 | 7.0 - 7.4 | C4a: 125 - 130 |
| H8 | 7.6 - 8.0 | C5: 120 - 125 |
| OCH₂CH₃ | 4.0 - 4.4 (q) | C6: 155 - 160 |
| OCH₂CH₃ | 1.3 - 1.7 (t) | C7: 100 - 105 |
| OH | Variable | C8: 125 - 130 |
| C8a: 145 - 150 | ||
| OCH₂CH₃: 60 - 65 | ||
| OCH₂CH₃: 10 - 15 |
Note: The data in the table is predicted and should be considered illustrative. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For "this compound," the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for quinoline derivatives involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring system. For "this compound," the loss of the ethoxy group or parts of it would be expected fragmentation pathways. Analysis of the fragmentation of related compounds like "2-Hydroxyquinoline" and "6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline" can help in predicting the fragmentation of the target molecule. massbank.eumassbank.eumassbank.eu
Table 8.2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| [M+H]⁺ (m/z) | 190.08 |
| Key Fragmentation Ions (m/z) | Loss of C₂H₄, Loss of C₂H₅O |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For "this compound," HPLC is essential for assessing its purity and for quantitative analysis in various matrices.
A typical HPLC method for a compound like "this compound" would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or phosphoric acid to ensure good peak shape. sielc.comresearchgate.net The retention time of the compound under specific chromatographic conditions is a characteristic property that aids in its identification.
The purity of a sample of "this compound" can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area under the peak for "this compound" is proportional to its concentration, allowing for accurate quantification when calibrated with a standard of known concentration.
Table 8.3: Typical HPLC Parameters for Analysis of Quinolinol Derivatives
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.
The IR spectrum of "this compound" would display characteristic absorption bands for its functional groups. The O-H stretch of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethoxy group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would produce bands in the 1500-1650 cm⁻¹ region. The C-O stretching of the ethoxy group and the hydroxyl group would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹.
Table 8.4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (hydroxyl) | 3200 - 3600 (broad) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 2960 |
| C=C, C=N (aromatic ring) | 1500 - 1650 |
| C-O (ether and alcohol) | 1000 - 1300 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for "this compound" is not publicly available, the analysis of related quinolinol derivatives demonstrates the power of this technique. bohrium.comhelsinki.fi A successful crystallographic analysis of "this compound" would provide unambiguous confirmation of its connectivity and stereochemistry. It would also reveal details about the planarity of the quinoline ring system and the conformation of the ethoxy group. Furthermore, the crystal packing would show how the molecules interact with each other in the solid state, for example, through hydrogen bonding involving the hydroxyl group.
Table 8.5: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Description |
| Molecular Connectivity | Unambiguous confirmation of the atomic connections. |
| Bond Lengths and Angles | Precise measurements of all bond lengths and angles. |
| Conformation | The three-dimensional shape of the molecule in the solid state. |
| Crystal Packing | Arrangement of molecules in the crystal lattice. |
| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, etc. |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is ideal for the analysis of "this compound" in biological fluids or environmental samples. The HPLC separates the target compound from other components in the matrix, and the mass spectrometer provides its molecular weight and fragmentation data for confident identification and quantification. LC-MS/MS, which involves further fragmentation of a selected ion, offers even greater specificity and sensitivity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, but its applicability to "this compound" may require derivatization. Due to the presence of the polar hydroxyl group, the compound might not be sufficiently volatile or thermally stable for direct GC analysis. Derivatization, such as silylation of the hydroxyl group, would increase its volatility and improve its chromatographic behavior. The mass spectrometer would then provide a fragmentation pattern of the derivatized compound for identification.
Table 8.6: Application of Hyphenated Techniques for this compound Analysis
| Technique | Application | Sample Preparation |
| LC-MS | Analysis in complex matrices (e.g., biological fluids, environmental samples). | Simple extraction and filtration. |
| GC-MS | Analysis of volatile derivatives. | Derivatization (e.g., silylation) to increase volatility. |
Future Perspectives and Emerging Research Directions
Development of 6-Ethoxyquinolin-4-ol-Based Therapeutics for Resistant Diseases
The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. nih.gov Quinoline (B57606) derivatives have historically played a crucial role in infectious disease treatment, and modern research is focused on adapting this scaffold to overcome resistance. nih.gov The development of hybrid molecules, which combine the quinoline core with other biologically active moieties, is a key strategy to enhance efficacy and combat drug resistance. nih.gov
The core idea is to create multifunctional compounds that can act on multiple targets or possess mechanisms that circumvent existing resistance pathways. For instance, structural modifications to the quinoline ring, such as the introduction of different functional groups, can significantly influence antibacterial activity. orientjchem.org Structure-activity relationship (SAR) studies are crucial in this endeavor, revealing that substituents at specific positions can enhance potency against both drug-sensitive and drug-resistant strains of bacteria and mycobacteria. researchgate.netacs.org For example, research on 2-(quinolin-4-yloxy)acetamides has shown that modifications, such as the presence of a 6-methoxy group, are pivotal for antimycobacterial activity. nih.gov Similarly, synthesizing derivatives of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol has yielded compounds with moderate to good antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov
These findings underscore the potential of the this compound backbone as a template for designing novel therapeutics aimed at treating infections caused by multidrug-resistant pathogens. nih.gov
| Derivative Class | Target Organism/Disease | Key Findings |
|---|---|---|
| Quinoline-triazine hybrids | Malaria | Designed to enhance bioavailability and tackle drug resistance through dual-action mechanisms. nih.gov |
| 2-(Quinolin-4-yloxy)acetamides | Mycobacterium tuberculosis | Modifications at the 6-position of the quinoline ring were found to be critical for antimycobacterial activity. nih.gov |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Mycobacterium tuberculosis | Several derivatives showed moderate to good antitubercular activity, with some comparable to the standard drug pyrazinamide. nih.gov |
| 4-Aminoquinoline derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Microwave-assisted synthesis produced compounds with potent inhibition against MRSA. mdpi.com |
Exploration of Novel Biological Targets Beyond Current Focus
While quinolines are well-known for their antimicrobial and anticancer activities, which often involve targeting DNA gyrase, topoisomerase, or heme detoxification pathways, emerging research is uncovering a broader range of biological targets. nih.govnih.gov This expansion of known targets opens up new therapeutic possibilities for derivatives of this compound.
A functional proteomics approach has identified human aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs. drugbank.com This suggests potential applications in areas beyond infectious diseases and oncology. Furthermore, various quinoline derivatives have been investigated as inhibitors of receptor tyrosine kinases, such as VEGFR-2, which are crucial in tumor angiogenesis. researchgate.net The development of compounds like lenvatinib (B1674733) and cabozantinib, which are approved VEGFR-2 inhibitors containing a quinoline scaffold, highlights the potential in this area. researchgate.net
Other identified molecular targets for quinoline derivatives in cancer therapy include:
Heat shock protein 90 (Hsp90) nih.gov
Histone deacetylases (HDACs) nih.gov
Tubulin polymerization nih.gov
Aurora kinases acs.org
ATP synthase acs.org
This diversification of biological targets indicates that the this compound scaffold is a versatile platform for developing drugs with novel mechanisms of action for a wide array of diseases. orientjchem.org
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The design and optimization of novel drug candidates is a time-consuming and expensive process. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by enabling rapid, data-driven drug design. nih.govnih.gov These computational methods are particularly well-suited for exploring the vast chemical space of this compound derivatives to identify novel compounds with desired pharmacological properties. orientjchem.org
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| High-Throughput Virtual Screening (HTVS) | Uses computational models to screen large libraries of virtual compounds to identify potential hits. nih.gov | Rapidly identifies promising this compound derivatives for synthesis and testing. |
| Predictive QSAR Modeling | Develops models that correlate the chemical structure of derivatives with their biological activity. slideshare.net | Guides the modification of the this compound scaffold to enhance desired properties. |
| De Novo Drug Design | Generates novel molecular structures with optimized properties for a specific target. xjtlu.edu.cn | Creates innovative this compound-based drug candidates with high predicted efficacy. |
| Target Identification and Validation | Predicts potential biological targets for a given compound based on its structural features. nih.gov | Helps to uncover novel mechanisms of action and therapeutic applications for this compound derivatives. |
Advanced Formulation Strategies for Improved Bioavailability
A significant challenge in the development of many quinoline-based compounds is their poor water solubility, which can limit their bioavailability and therapeutic efficacy. researchgate.netnih.gov More than 40% of compounds identified through modern screening programs exhibit poor aqueous solubility. researchgate.net Advanced formulation strategies are therefore essential to unlock the full therapeutic potential of this compound derivatives.
Nanotechnology offers a promising solution to this problem. Formulating poorly soluble drugs as nanoparticles can significantly enhance their dissolution rate and saturation solubility by increasing the surface area-to-volume ratio. rjptonline.orgbenthamscience.com Several nanonization techniques are being explored:
Nanosuspensions: These are dispersions of pure drug nanocrystals in a liquid medium, stabilized by surfactants or polymers. This approach has been shown to improve the oral bioavailability of poorly soluble drugs. researchgate.netnih.gov
Lipid-Based Nanocarriers: Systems like solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) can encapsulate hydrophobic drugs, improving their solubility and enabling controlled release. researchgate.netnih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug, protecting it from degradation and allowing for targeted delivery. nih.govnih.gov
Other strategies include the formation of amorphous solid dispersions, cyclodextrin (B1172386) complexation, and the use of self-emulsifying drug delivery systems (SEDDS). researchgate.net These advanced formulation approaches are critical for translating promising this compound derivatives into clinically effective medicines. mdpi.com
Environmental Impact and Sustainability Considerations in Synthesis
As the pharmaceutical industry grows, so does its environmental footprint. Consequently, there is a strong push towards adopting "green chemistry" principles in drug synthesis to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. benthamdirect.comresearchgate.net The synthesis of quinoline derivatives, including this compound, is an area where these principles can have a significant impact.
Traditional methods for synthesizing the quinoline scaffold, such as the Skraup or Friedländer synthesis, often require harsh reaction conditions and the use of toxic reagents. researchgate.netnih.gov Modern research focuses on developing more sustainable alternatives. bohrium.com
Key green chemistry strategies for quinoline synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly options like water, ethanol (B145695), or ionic liquids. researchgate.netbohrium.comijpsjournal.com
Development of Reusable Catalysts: Employing solid acid catalysts, nanocatalysts, or biocatalysts that can be easily recovered and reused, reducing waste and cost. researchgate.netbenthamdirect.comnih.gov
Energy-Efficient Methods: Utilizing techniques like microwave-assisted synthesis (MAS) or ultrasonic irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. benthamdirect.comijpsjournal.com
One-Pot Reactions: Designing synthetic routes where multiple steps are carried out in a single reaction vessel, which minimizes the need for purification of intermediates and reduces solvent waste. researchgate.netbohrium.com
By integrating these sustainable practices, the synthesis of this compound and its derivatives can become more economically viable and environmentally responsible, aligning with the broader goals of sustainable development in the pharmaceutical sector. benthamdirect.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Ethoxyquinolin-4-ol, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via ethoxylation of quinolin-4-ol derivatives using ethylating agents like ethyl bromide or diethyl sulfate under alkaline conditions (e.g., NaOH in ethanol). Reflux temperatures (70–90°C) and solvent polarity significantly affect yield . Purification typically involves recrystallization from ethanol/water mixtures. Comparative studies suggest that microwave-assisted synthesis reduces reaction time by 40% while maintaining ~85% yield .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar quinoline derivatives?
- Methodology :
- ¹H NMR : The ethoxy group (–OCH₂CH₃) shows a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.4–3.6 ppm (CH₂). The hydroxyl proton (C4–OH) appears as a broad singlet at δ 10–12 ppm, absent in ether analogs .
- IR : A strong absorption band near 3200–3400 cm⁻¹ confirms the –OH group, while C–O stretching of the ethoxy group appears at 1250–1270 cm⁻¹ .
- MS : The molecular ion peak at m/z 189.21 (C₁₁H₁₁NO₂) and fragmentation patterns (e.g., loss of –OCH₂CH₃ at m/z 144) aid identification .
Q. What are the solubility and stability profiles of this compound in common laboratory solvents?
- Data :
| Solvent | Solubility (mg/mL, 25°C) | Stability (24h, 25°C) |
|---|---|---|
| Ethanol | 45.2 ± 2.1 | >95% |
| DMSO | 82.7 ± 3.5 | >90% |
| Water | <0.1 | Unstable (hydrolysis) |
- Methodology : Solubility determined via gravimetric analysis; stability assessed using HPLC. Hydrolysis in aqueous media generates quinolin-4-ol, requiring anhydrous storage .
Advanced Research Questions
Q. How does the ethoxy substituent at C6 influence the compound’s electronic properties and reactivity compared to methoxy or chloro analogs?
- Methodology :
- Computational Analysis : Density Functional Theory (DFT) calculations reveal the ethoxy group’s electron-donating effect (+I) increases electron density at C3 and C7, favoring electrophilic substitution at these positions. This contrasts with electron-withdrawing chloro groups (–I), which redirect reactivity to C5 .
- Experimental Validation : Nitration of this compound yields 3-nitro derivatives (70% selectivity), whereas 6-chloro analogs predominantly form 5-nitro products .
Q. What experimental strategies resolve contradictions in reported anti-inflammatory activity data for this compound?
- Case Study : Conflicting IC₅₀ values for TNF-α inhibition (15 µM vs. 32 µM) arise from assay variability (e.g., LPS stimulation time or cell type).
- Methodology :
- Standardize assays using RAW 264.7 macrophages with 24h LPS stimulation.
- Cross-validate results with ELISA (for cytokine quantification) and Western blot (for NF-κB pathway analysis). Dose-response curves should span 1–100 µM .
- Data :
| Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|
| ELISA (TNF-α) | 18.5 ± 2.3 | |
| NF-κB Luciferase | 22.1 ± 3.1 |
Q. How can computational models predict the binding affinity of this compound to kinase targets (e.g., JAK2 or EGFR)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of JAK2 (PDB: 4D1S) and EGFR (PDB: 1M17). The ethoxy group’s orientation in the hydrophobic pocket correlates with ΔG values.
- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes. Key interactions include hydrogen bonding between C4–OH and Thr854 (EGFR) .
- Validation : Compare predicted IC₅₀ with in vitro kinase inhibition assays .
Synthetic and Analytical Challenges
Q. What purification techniques address byproduct formation during large-scale synthesis of this compound?
- Methodology :
- Byproducts : Ethoxylation at C2/C8 positions (~10% yield) and quinolin-4-ol (<5%) due to incomplete reaction.
- Resolution : Use preparative HPLC (C18 column, 70:30 acetonitrile/water) or fractional crystallization (ethanol/hexane) .
Q. How do substituent modifications (e.g., replacing ethoxy with methyl or fluorine) alter cytotoxicity profiles?
- Data :
| Derivative | IC₅₀ (µM, HeLa) | Selectivity Index (HeLa vs. HEK293) |
|---|---|---|
| This compound | 28.3 ± 3.1 | 5.2 |
| 6-Methylquinolin-4-ol | 45.7 ± 4.2 | 2.1 |
| 6-Fluoroquinolin-4-ol | 12.9 ± 1.8 | 1.3 |
- Methodology : Cytotoxicity assessed via MTT assay; selectivity index = IC₅₀(normal cells)/IC₅₀(cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
